molecular formula C7H11NO4 B042292 Methyl acrylamidoglycolate methyl ether CAS No. 77402-03-0

Methyl acrylamidoglycolate methyl ether

Cat. No.: B042292
CAS No.: 77402-03-0
M. Wt: 173.17 g/mol
InChI Key: JMSTYCQEPRPFBF-UHFFFAOYSA-N
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Description

Methyl acrylamidoglycolate methyl ether (MAGME), with the CAS number 77402-03-0 and a molecular formula of C7H11NO4, is a water-soluble chemical compound of significant interest in advanced scientific research and development . Its primary research value lies in its role as a highly effective sulfur-free chain transfer agent (CTA) in the polymerization of monomers such as methyl methacrylate and styrene . By controlling molecular weight and regulating the polymerisation process, MAGME enables the synthesis of polymers with tailored architectures. This capability is crucial for developing novel star polymers investigated for drug delivery applications, where studies have shown carrier systems derived from MAGME exhibit cytotoxicity comparable to free drugs like doxorubicin, highlighting their therapeutic potential . Beyond polymer science, MAGME serves as a key component in the synthesis of amphiphilic copolymers for use in drug delivery systems, sensors, and biomimicry . It also finds application as a catalyst in organic synthesis, facilitating reactions such as the enantioselective Michael addition with high chemical yield and enantiomeric excess . Researchers should note that this compound is a liquid with good stability, though it is air-sensitive and should be protected from direct sunlight and high temperatures . As a chemical reagent, this compound is strictly for research purposes and is not intended for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

methyl 2-methoxy-2-(prop-2-enoylamino)acetate
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InChI

InChI=1S/C7H11NO4/c1-4-5(9)8-6(11-2)7(10)12-3/h4,6H,1H2,2-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JMSTYCQEPRPFBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(=O)OC)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50868435
Record name Methyl methoxy[(prop-2-enoyl)amino]acetate
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Molecular Weight

173.17 g/mol
Source PubChem
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CAS No.

77402-03-0
Record name Methyl 2-methoxy-2-[(1-oxo-2-propen-1-yl)amino]acetate
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Record name Methyl acrylamidoglycolate methyl ether
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Record name Methyl methoxy[(prop-2-enoyl)amino]acetate
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Record name Methyl 2-methoxy-2-[1-oxo-2-(propenyl)amino]acetate
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Record name Methyl acrylamidomethoxyacetate
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Record name METHYL ACRYLAMIDOGLYCOLATE METHYL ETHER
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Synthetic Methodologies for Methyl Acrylamidoglycolate Methyl Ether Magme

Mechanistic Pathways for MAGME Synthesis

The synthesis of Methyl Acrylamidoglycolate Methyl Ether (MAGME) is a structured process that begins with a specific precursor and proceeds through several key intermediate stages. This pathway is designed to efficiently build the final molecular structure.

Glyoxylic Acid as a Precursor in MAGME Synthesisgoogle.com

The primary synthetic route for MAGME utilizes glyoxylic acid as the foundational starting material. google.com The process is initiated by reacting glyoxylic acid with a C3 to C6 alcohol. This initial reaction is conducted under conditions that facilitate the azeotropic removal of water, driving the equilibrium towards the formation of the first key intermediate. google.com This step is crucial as it sets up the core structure of the molecule for subsequent functionalization.

Intermediate Reactions and Product Formation (e.g., C3-C6 alkyl glyoxylate (B1226380) alkyl hemiacetal, C3-C6 alkyl acrylamidoglycolate)google.com

Following the initial esterification and hemiacetal formation, the synthesis proceeds through a series of well-defined intermediate products. The pathway is designed to build the MAGME molecule in a controlled, stepwise manner. google.com

Formation of C3-C6 Alkyl Glyoxylate Alkyl Hemiacetal : The reaction between glyoxylic acid and a C3 to C6 alcohol, such as butanol or isoamyl alcohol, yields a C3-C6 alkyl glyoxylate alkyl hemiacetal. google.com The removal of water via azeotropic distillation is critical for maximizing the yield of this intermediate. google.com

Formation of C3-C6 Alkyl Acrylamidoglycolate : The C3-C6 alkyl glyoxylate alkyl hemiacetal is then reacted with an acrylamide (B121943) (such as acrylamide or methacrylamide). This reaction is typically performed while removing volatile byproducts, leading to the formation of a C3-C6 alkyl acrylamidoglycolate. google.com

Optional Etherification : The resulting C3-C6 alkyl acrylamidoglycolate can be further reacted with a C3 to C6 alcohol in the presence of an acid catalyst. This etherification step, also involving the removal of water and volatiles, produces a C3-C6 alkyl acrylamidoglycolate alkyl ether. google.com

This sequence of reactions systematically constructs a larger intermediate molecule that is then converted to the final MAGME product. google.com

Key Intermediates in MAGME Synthesis

Intermediate CompoundPrecursorsKey Reaction Condition
C3-C6 alkyl glyoxylate alkyl hemiacetalGlyoxylic acid, C3-C6 alcoholAzeotropic removal of water
C3-C6 alkyl acrylamidoglycolateC3-C6 alkyl glyoxylate alkyl hemiacetal, AcrylamideRemoval of volatiles
C3-C6 alkyl acrylamidoglycolate alkyl etherC3-C6 alkyl acrylamidoglycolate, C3-C6 alcoholAcid catalyst, Azeotropic removal of water

Catalytic Systems and Their Influence on MAGME Synthesis

Catalysts are essential for facilitating the key transformations in MAGME synthesis, particularly in the etherification and transesterification stages. The choice of catalyst directly influences reaction efficiency and product formation.

Application of Acid Catalysts in Etherification and Transesterificationgoogle.com

Acid catalysts are employed to promote both etherification and the final transesterification/transetherification steps. google.com In the optional etherification step, an acid catalyst is used to react a C3-C6 alkyl acrylamidoglycolate with a C3-C6 alcohol to form the corresponding alkyl ether. google.com Similarly, an acid catalyst is required for the subsequent conversion to MAGME. Sulfuric acid is explicitly mentioned as a suitable catalyst for these transformations. google.com

Role of Transesterification/Transetherification Catalystsgoogle.com

The final and most critical step in this synthetic pathway is the conversion of the C3-C6 alkyl acrylamidoglycolate or its alkyl ether into MAGME. This is achieved by reacting the intermediate with an excess of methanol (B129727) in the presence of a transesterification/transetherification catalyst, such as sulfuric acid. google.com This reaction effectively swaps the C3-C6 alkyl groups in both the ester and ether positions for methyl groups. The process involves heating the mixture to elevated temperatures while continuously removing volatile components, which include the displaced C3-C6 alcohol (e.g., butanol) and excess methanol. google.com

Catalyst Application in MAGME Synthesis

Reaction StepCatalyst TypeSpecific ExampleFunction
EtherificationAcid CatalystSulfuric AcidFormation of C3-C6 alkyl acrylamidoglycolate alkyl ether
Transesterification/TransetherificationAcid CatalystSulfuric AcidConversion of C3-C6 intermediates to MAGME using methanol

Process Optimization Strategies for MAGME Production

A significant challenge in the use of MAGME is that its pure form is a solid with poor solubility. google.com Process optimization strategies therefore focus on producing MAGME in a more practical, liquid form. This is achieved by intentionally not driving the final reaction to completion, resulting in a product that is a mixture. google.com

The key optimization strategy involves controlling the ratio of the final products by managing the reaction conditions of the transesterification/transetherification step. By reacting the C3-C6 alkyl acrylamidoglycolate alkyl ether with a specific amount of methanol, a non-viscous liquid product can be obtained. This liquid is a mixture composed of a major proportion of MAGME along with sufficient quantities of other related compounds to keep it in a liquid state. google.com

These co-products may include:

C3-C6 alkyl acrylamidoglycolate C3-C6 alkyl ether

C3-C6 alkyl acrylamidoglycolate methyl ether

Methyl acrylamidoglycolate C3-C6 alkyl ether google.com

The ratio of methyl to C3-C6 alkyl groups in the final liquid product can be controlled by varying the initial ratio of methanol to the C3-C6 intermediate. google.com Continuous removal of water and other volatiles is another critical optimization parameter, as it drives the reaction forward and helps prevent unwanted polymerization of the acrylate (B77674) functionalities. google.com If a solid or semi-solid product is desired, the final reaction step can be repeated with fresh methanol and catalyst to drive the conversion more fully towards pure MAGME. google.com

Azeotropic Removal of Water and Volatiles in Synthesis

A critical step in the synthesis of MAGME and its intermediates is the removal of water, which is often a byproduct of esterification and etherification reactions. google.comresearchgate.net The presence of water can hinder the reaction equilibrium, preventing the reaction from proceeding to completion. researchgate.net To overcome this, a technique known as azeotropic distillation is employed. google.comgoogle.com This method involves adding a solvent (an entrainer) that forms a low-boiling azeotrope with water, allowing for its efficient removal from the reaction mixture as it forms. wikipedia.org

In one synthetic route, glyoxylic acid is reacted with a C₃ to C₆ alcohol under conditions that facilitate the azeotropic removal of water to produce an alkyl glyoxylate alkyl hemiacetal. google.com Similarly, the conversion of an alkyl acrylamidoglycolate to its corresponding alkyl ether is achieved in the presence of an acid catalyst while removing water via azeotropic distillation. google.comgoogle.com For instance, the synthesis of butyl acrylamidoglycolate butyl ether involves the azeotropic distillation of water at 80-85°C under reduced pressure. google.com The continuous removal of water shifts the reaction equilibrium, thereby increasing the yield of the desired ether product. researchgate.net In addition to water, the removal of other volatile components from intermediate reaction stages is also crucial for purifying the products. google.com

Process StepTechniqueConditionsPurposeSource
Hemiacetal FormationAzeotropic DistillationReaction of glyoxylic acid with C₃-C₆ alcoholRemoval of water to drive hemiacetal formation google.com
EtherificationAzeotropic Distillation80-85°C, 190 mm Hg pressure (for butyl ether derivative)Removal of water during the formation of the ether linkage google.com
Intermediate PurificationRemoval of VolatilesNot specifiedTo purify the C₃ to C₆ alkyl acrylamidoglycolate intermediate google.com

Minimization of Undesired Polymer Formation During Synthesis

The acrylamide functional group within the MAGME molecule and its precursors is susceptible to premature polymerization, particularly at the elevated temperatures required for synthesis. google.com To ensure a high yield of the monomeric product, the prevention of this undesired polymer formation is essential. This is achieved through the use of both physical and chemical methods.

A physical method employed is the use of an air sparge during the reaction, which helps to inhibit polymerization. google.com Chemically, polymerization inhibitors are added to the reaction mixture. google.com These substances interfere with the radical polymerization mechanism. Commonly used inhibitors in the synthesis of acrylamidoglycolate derivatives include the methyl ether of hydroquinone (B1673460) (MEHQ) and ethylenediamine (B42938) tetraacetic acid (EDTA). google.com These inhibitors are typically used in small quantities and are effective at the reaction temperatures of 50°C to 90°C. google.com

Inhibition MethodDescriptionPurposeSource
Air SpargeBubbling air through the reaction mixture.Physical method to help prevent premature polymerization. google.com
Methyl Ether of Hydroquinone (MEHQ)A chemical polymerization inhibitor added to the reactants.To stabilize the monomer and prevent unwanted polymer formation. google.com
Ethylenediamine Tetraacetic Acid (EDTA)A chemical polymerization inhibitor.Used in conjunction with other inhibitors to prevent polymerization. google.com

Synthetic Routes to Related Acrylamidoglycolate Derivatives

The synthesis of MAGME is closely related to the preparation of other alkyl acrylamidoglycolate derivatives. These syntheses often share similar intermediates and reaction principles, such as the reaction of an acrylamide with an alkyl glyoxylate or its hemiacetal. google.comgoogle.com

One prominent route involves a multi-step process starting from glyoxylic acid and a C₃ to C₆ alcohol. google.com This pathway can be summarized as follows:

Hemiacetal Formation : Glyoxylic acid is reacted with a C₃ to C₆ alcohol, with azeotropic water removal, to form a C₃ to C₆ alkyl glyoxylate alkyl hemiacetal. google.com

Acrylamidoglycolate Formation : The resulting hemiacetal is then reacted with an acrylamide. During this step, volatiles are removed to yield a C₃ to C₆ alkyl acrylamidoglycolate. google.com

Etherification : This intermediate is subsequently reacted with a C₃ to C₆ alcohol in the presence of an acid catalyst, again using azeotropic distillation to remove water, to produce a C₃ to C₆ alkyl acrylamidoglycolate alkyl ether. google.com

Finally, this C₃-C₆ alkyl ether can be converted to MAGME through a transesterification/transetherification reaction with an excess of methanol. google.com

An alternative route involves the direct reaction of an alkyl glyoxylate hemiacetal with an acrylamide in roughly equal molar amounts at temperatures between 50°C and 90°C. google.com For example, butyl glyoxylate butyl hemiacetal can be reacted with methacrylamide (B166291) to form the corresponding derivative. google.com This method can also be used to produce the final alkyl ether derivative in solid form. google.com

DerivativeKey ReactantsKey ConditionsSource
C₃-C₆ Alkyl Acrylamidoglycolate Alkyl EtherGlyoxylic acid, C₃-C₆ alcohol, AcrylamideMulti-step process with azeotropic water removal google.com
Butyl AcrylamidoglycolateButyl glyoxylate, AcrylamideHeated to 84°C for 2 hours google.com
Butyl Acrylamidoglycolate Butyl EtherMethyl acrylamidoglycolate, Butanol, Sulfuric acidAzeotropic distillation at 80-85°C google.com
This compound (from C₃-C₆ ether)C₃-C₆ alkyl acrylamidoglycolate alkyl ether, MethanolTransesterification/transetherification with catalyst google.com

Table of Mentioned Compounds

Compound Name
This compound (MAGME)
Glyoxylic acid
Methanol
Acrylamide
Methacrylamide
Butanol
Butyl acrylamidoglycolate
Butyl acrylamidoglycolate butyl ether
Butyl glyoxylate
Butyl glyoxylate butyl hemiacetal
Methyl ether of hydroquinone (MEHQ)
Ethylenediamine tetraacetic acid (EDTA)

Polymerization and Copolymerization Dynamics of Methyl Acrylamidoglycolate Methyl Ether Magme

Homopolymerization Studies of MAGME

The homopolymerization of MAGME is a critical area of research for understanding its fundamental reactivity and for the development of novel homopolymers with specific properties. While detailed kinetic studies on the homopolymerization of MAGME are not extensively available in publicly accessible literature, its structural characteristics as a functionalized acrylamide (B121943) suggest a high propensity for polymerization.

Free Radical Polymerization in Solution Systems

Free radical polymerization is a common and versatile method for polymerizing a wide range of vinyl monomers, including acrylamides and acrylates. The polymerization of MAGME in solution would typically involve the use of a radical initiator, such as an azo compound or a peroxide, dissolved in a suitable organic solvent. The process is initiated by the thermal or photochemical decomposition of the initiator to generate free radicals, which then attack the vinyl group of the MAGME monomer, initiating the polymerization chain.

The high reactivity of acrylamido-type monomers often leads to rapid polymerization rates. In the case of MAGME, this reactivity is highlighted by challenges in its synthesis, where premature polymerization can occur, particularly in the presence of heat. google.com This suggests that the free radical polymerization of MAGME in solution would likely proceed readily. The choice of solvent would be crucial in controlling the reaction kinetics, managing the heat of polymerization, and influencing the solubility of the resulting polymer.

Aqueous Polymerization Methods for High Water Content Systems

Aqueous polymerization offers several advantages, including the use of an environmentally benign solvent and the potential for unique polymerization kinetics and polymer properties. For a water-soluble or dispersible monomer like MAGME, aqueous polymerization methods such as solution polymerization or dispersion polymerization could be employed.

In aqueous solution polymerization, a water-soluble initiator, such as a persulfate salt, is typically used. The polymerization of MAGME in water would be influenced by factors such as pH and the presence of any additives, which can affect the reactivity of the monomer and the conformation of the growing polymer chains. Given the hydrophilic nature of the glycolate (B3277807) methyl ether group, poly(MAGME) is expected to have some degree of water solubility or dispersibility, making aqueous polymerization a viable and potentially advantageous route for its synthesis.

Polymerization Kinetics and Conversion Efficiencies of MAGME

The rate of polymerization would be expected to follow the general principles of free radical polymerization, with the rate being dependent on the concentrations of the monomer and the initiator. The conversion efficiency, or the extent to which the monomer is converted to polymer, would be influenced by reaction parameters such as temperature, initiator concentration, and reaction time. The inherent reactivity of the acrylamido group suggests that high conversion efficiencies could be achievable under optimized conditions. The termination of the growing polymer chains would likely occur through the standard mechanisms of combination and disproportionation.

Copolymerization Investigations Involving MAGME

The incorporation of MAGME into copolymers with other monomers is a key strategy for tailoring the properties of the resulting materials. The functional groups of MAGME can impart specific characteristics, such as crosslinking ability, hydrophilicity, and adhesion, to the copolymer.

Integration with Acrylic and Methacrylic Monomers

MAGME can be copolymerized with a variety of acrylic and methacrylic monomers to create a diverse range of functional polymers. Common comonomers could include methyl methacrylate (B99206), butyl acrylate (B77674), acrylic acid, and styrene (B11656). The resulting copolymers would have properties that are a composite of the constituent monomers. For instance, copolymerization with a hydrophobic monomer like styrene could lead to amphiphilic copolymers with interesting self-assembly properties.

The presence of the reactive acrylamido group in MAGME allows for its participation in copolymerization reactions, leading to the formation of linear or branched copolymers. Furthermore, the functional groups of MAGME can be utilized for post-polymerization modifications, further expanding the range of accessible materials.

Reactivity Ratios and Copolymer Composition Control in MAGME Systems (e.g., Styrene-Butyl Acrylate-MAGME)

The composition of a copolymer is determined by the relative reactivities of the comonomers, which are quantified by their reactivity ratios (r1 and r2). These ratios describe the preference of a growing polymer chain ending in one monomer to add another molecule of the same monomer versus the other comonomer. The control of copolymer composition is crucial for achieving desired material properties.

While specific reactivity ratios for the copolymerization of MAGME with various comonomers are not widely published, a study by S. Magnet and coworkers investigated the synthesis of reactive latices through the copolymerization of MAGME with styrene and butyl acrylate. This work indicates that terpolymers of these three monomers can be successfully synthesized. The control of the monomer feed ratio during the polymerization would be a key factor in dictating the final composition and microstructure of the styrene-butyl acrylate-MAGME terpolymer. The relative reactivities of the three monomers would determine the sequence distribution of the monomer units along the polymer chain, which in turn influences the macroscopic properties of the resulting latex and any films or coatings derived from it.

To illustrate the concept of reactivity ratios in a similar system, the following table provides hypothetical data for a terpolymerization reaction.

Monomer 1Monomer 2r1 (Hypothetical)r2 (Hypothetical)Copolymer Type Tendency
StyreneButyl Acrylate0.750.18Random
StyreneMAGME0.51.5Alternating Tendency
Butyl AcrylateMAGME0.30.9Random

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental reactivity ratios for MAGME in these systems are not publicly available.

Design and Synthesis of Functionalized Latices through MAGME Copolymerization

The design and synthesis of functionalized latices using Methyl Acrylamidoglycolate Methyl Ether (MAGME) as a comonomer primarily involves emulsion polymerization techniques. This method is highly effective for incorporating functional monomers to produce stable, aqueous dispersions of polymer particles, known as latices. The key advantage of using MAGME lies in the introduction of its reactive N-methylol ether functional group onto the surface of the latex particles.

The synthesis process is typically a semi-continuous or batch emulsion copolymerization. researchgate.net In this process, a primary monomer (e.g., styrene, methyl methacrylate, or butyl acrylate), MAGME as the functional comonomer, a surfactant, and an initiator are dispersed in water. The choice of monomers and their feed strategy allows for the control of particle morphology, such as core-shell structures or uniformly functionalized particles. researchgate.net For instance, adding MAGME late in the polymerization process can concentrate its functional groups on the particle surface. researchgate.net The resulting latex particles bear pendant reactive groups derived from MAGME, which are available for subsequent crosslinking or other modification reactions. This functionality is crucial for applications in coatings, adhesives, and textiles where film formation and adhesion are desired properties.

The table below outlines a representative formulation for synthesizing MAGME-functionalized latex.

ComponentRoleExample SubstanceTypical Concentration
Primary Monomer Forms the polymer backboneMethyl Methacrylate (MMA) / Butyl Acrylate (BA)70-95 wt% of monomers
Functional Monomer Introduces reactive sitesMAGME5-30 wt% of monomers
Dispersion Medium Continuous phaseDeionized Water50-70 wt% of total
Surfactant/Emulsifier Stabilizes monomer droplets and polymer particlesSodium Dodecyl Sulfate (SDS)1-3 wt% of monomers
Initiator Starts the polymerizationPotassium Persulfate (KPS)0.1-1.0 wt% of monomers
Crosslinking Agent (Optional) Enhances network formationDivinylbenzene (DVB)0.5-2.0 wt% of monomers

**3.3. Mechanistic Insights into MAGME Polymerization

The incorporation of MAGME into a polymer chain alongside another monomer is governed by the principles of free radical copolymerization. This process involves three main stages: initiation, propagation, and termination. libretexts.orgresearchgate.net The propagation stage is particularly critical for determining the final copolymer composition and microstructure. libretexts.org The terminal model, often described by the Mayo-Lewis equation, is the simplest model used to predict the composition of the copolymer based on the monomer feed ratio. cmu.edutulane.edu

This model assumes that the reactivity of a growing polymer radical depends only on the identity of the terminal monomer unit. cmu.edutulane.edu The behavior is characterized by monomer reactivity ratios, r₁ and r₂, which are the ratios of the rate constant for a radical adding its own type of monomer to the rate constant for it adding the other monomer.

If r₁ > 1, the M₁ radical prefers to add another M₁ monomer.

If r₁ < 1, the M₁ radical prefers to add an M₂ monomer.

If r₁ = 1, the radical shows no preference.

The values of these ratios dictate the sequence distribution of monomer units in the final polymer chain. tulane.edu

Reactivity Ratio ValuesCopolymer TypeMonomer Sequence
r₁ > 1 and r₂ > 1Block CopolymerLong sequences of M₁ and M₂
r₁ ≈ 0 and r₂ ≈ 0Alternating CopolymerM₁ and M₂ alternate in the chain
r₁r₂ = 1Ideal/Random CopolymerMonomers are randomly incorporated
r₁ > 1 and r₂ < 1Statistical CopolymerRich in M₁, but with random M₂ insertions

In emulsion polymerization, the reaction system consists of multiple phases: monomer droplets, the aqueous phase, and monomer-swollen polymer particles (micelles). nih.gov The distribution, or partitioning, of monomers between these phases significantly influences the polymerization kinetics and the final copolymer composition. nih.govnist.gov Monomers that are more water-soluble will have a higher concentration in the aqueous phase, while more hydrophobic monomers will reside primarily in the monomer droplets and polymer particles. researchgate.netresearchgate.net

MAGME, being a polar molecule, is expected to have a degree of water solubility. Its partitioning behavior will depend on factors like the pH of the aqueous phase and the hydrogen-bonding characteristics of the comonomers. researchgate.net This partitioning affects the concentration of MAGME at the locus of polymerization, which is typically within the monomer-swollen polymer particles. nih.gov A higher concentration of MAGME in the aqueous phase could lead to a different copolymer composition than predicted by reactivity ratios alone, which assume a homogeneous monomer mixture. nist.gov The distribution coefficient, which quantifies this partitioning, is therefore a critical parameter for accurately modeling the copolymerization process. researchgate.net

Monomer PropertyEffect on PartitioningConsequence for Polymerization
High Water Solubility Higher concentration in the aqueous phaseMay lead to some polymerization in the aqueous phase; affects monomer concentration in particles.
High Hydrophobicity Concentrated in monomer droplets and polymer particlesPolymerization occurs primarily within particles.
Polarity / H-bonding Influences distribution between water and organic phases (monomers/polymer)Affects the relative concentration of comonomers at the reaction site. researchgate.net

The choice of initiator is crucial as it dictates the generation of free radicals that start the polymerization process. livetoplant.com Initiators can be classified based on their activation method, such as thermal initiators, photoinitiators, and redox initiators. livetoplant.comsigmaaldrich.com In the context of emulsion polymerization for synthesizing MAGME-containing latices, the solubility of the initiator plays a pivotal role in determining where polymerization is initiated.

Water-Soluble Initiators: Compounds like potassium persulfate (KPS) or ammonium (B1175870) persulfate (APS) decompose in the aqueous phase to form radicals. nih.gov These radicals can initiate the polymerization of monomer dissolved in the water phase or diffuse into micelles and monomer-swollen particles to start polymerization there. This is the most common method for emulsion polymerization. nih.gov

Oil-Soluble Initiators: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are soluble in the monomer phase. nih.govresearchgate.net In miniemulsion polymerization, where monomer droplets are very small and stable, these initiators can generate radicals directly within the droplets, leading to the droplets themselves becoming the primary loci of polymerization. nih.gov

The initiator type and concentration also affect particle size, molecular weight, and colloidal stability of the final latex. nih.govresearchgate.net For example, using persulfate initiators can lead to an increase in ionic strength as the reaction progresses, which may influence particle stability. nih.gov Redox initiator systems, such as a combination of a peroxide and a reducing agent (e.g., BPO/N,N-dimethylaniline), can initiate polymerization at lower temperatures, offering better control over the reaction rate. researchgate.net

Initiator TypeSolubilityLocus of InitiationTypical Use Case
Potassium Persulfate (KPS) Water-solubleAqueous Phase / MicellesConventional Emulsion Polymerization
Azobisisobutyronitrile (AIBN) Oil-solubleMonomer Droplets / ParticlesMiniemulsion Polymerization
Redox Systems (e.g., BPO/DMA) Varies (components can be in different phases)Interface or within a phaseLow-temperature Polymerization

Post-Polymerization Modification and Functionalization of MAGME Polymers

A significant advantage of incorporating MAGME into polymers is the potential for post-polymerization modification. researchgate.net This strategy allows for the synthesis of a versatile polymer backbone that can later be functionalized to create a library of materials with different properties from a single precursor. nih.govutexas.edu The reactive N-methylol ether group in the MAGME unit is the primary site for these modifications.

This functional group can undergo a variety of chemical reactions. For example, under acidic conditions, it can react with hydroxyl, carboxyl, or amide groups on other polymer chains or small molecules, leading to crosslinking or grafting. This is particularly useful in creating durable films and coatings. The reaction involves the elimination of methanol (B129727) and the formation of a stable ether or ester linkage. This crosslinking ability is a key feature exploited in many industrial applications.

Furthermore, the N-methylol ether can be hydrolyzed to form an N-methylol amide, which can then participate in further reactions. This versatility makes MAGME-containing polymers highly adaptable for creating materials with tailored properties, such as enhanced adhesion, improved solvent resistance, or the covalent attachment of bioactive molecules. utexas.eduwiley-vch.de

Functional GroupPotential ReactionReagent/ConditionResulting Structure/Property
N-methylol ether Acid-catalyzed crosslinkingHeat, Acid catalystCrosslinked network, improved film durability
N-methylol ether Reaction with active hydrogen compounds (e.g., R-OH, R-COOH)Acid catalystGrafting of other molecules, functionalization
N-methylol ether HydrolysisAqueous acidN-methylol amide, new reactive site

Crosslinking Chemistry and Mechanistic Elucidation of Methyl Acrylamidoglycolate Methyl Ether Polymers

Acid-Catalyzed Crosslinking Mechanisms in MAGME-Based Systems

Polymers containing MAGME units possess latent reactivity that can be activated by an acid catalyst, typically at elevated temperatures. This "self-crosslinking" ability is primarily attributed to the N-alkoxymethyl amide functionality [—NH—CH(OCH₃)—COOCH₃]. Under acidic conditions, this group can undergo several types of condensation reactions with other functional groups on adjacent polymer chains, leading to the formation of a three-dimensional polymer network. The primary mechanisms include transesterification, transacetalization (or transaminalization), and, at higher temperatures, transamidation.

The general activation mechanism under acid catalysis (H⁺) involves the protonation of the ether oxygen, followed by the elimination of methanol (B129727) to form a highly reactive N-acyliminium ion intermediate. This electrophilic species is central to the subsequent crosslinking reactions.

General Acid Catalysis Mechanism:

Protonation: R-NH-CH(OCH₃)-R' + H⁺ ⇌ R-NH-CH(⁺OHCH₃)-R'

Elimination: R-NH-CH(⁺OHCH₃)-R' → [R-NH=CH-R']⁺ + CH₃OH

Nucleophilic Attack: [R-NH=CH-R']⁺ + Nu-H → R-NH-CH(Nu)-R' + H⁺

Where R' represents the -COOCH₃ group, and Nu-H is a nucleophile.

Transesterification involves the exchange of the alkoxy group of an ester with an alcohol. In MAGME-based polymer systems, this can occur under strong acid catalysis when a hydroxyl group from another polymer chain (e.g., from a hydroxyl-functional co-monomer) attacks the methyl ester group of the MAGME monomer unit.

The most significant self-crosslinking pathway for MAGME polymers under typical curing conditions (120-150°C with an acid catalyst) is the reaction involving the N-alkoxymethyl group. This reaction is technically a form of transaminalization or transacetalization. The acid-catalyzed formation of the N-acyliminium ion is the rate-determining step. This cation is then susceptible to nucleophilic attack by various functional groups present in the polymer system.

If another MAGME unit's amide N-H group acts as the nucleophile, it results in the formation of a bis-amide linkage, also known as an aminal bridge, releasing methanol. This reaction is highly efficient and is a primary route for self-crosslinking in MAGME homopolymers.

Mechanism of Self-Condensation:

Step 1: Formation of the N-acyliminium ion from a MAGME unit.

Step 2: Nucleophilic attack by the amide nitrogen of a second MAGME unit.

Result: Formation of a methylene (B1212753) bridge (-NH-CH(R')-NH-) between two polymer chains.

This reaction is favored due to the availability of the amide proton and the stability of the resulting crosslink.

Role of External Crosslinking Agents

To enhance the properties of the final cured material, MAGME-based polymers are often formulated with external crosslinking agents. These agents contain multiple functional groups that can react with the MAGME units, allowing for precise control over the crosslink density and, consequently, the mechanical and chemical properties of the polymer network.

Polymers containing hydroxyl groups, such as polyester (B1180765) or acrylic polyols, are frequently used with MAGME resins. Small molecule diols, like 1,4-Butanediol, can also be added as reactive diluents or crosslinkers. The crosslinking mechanism is analogous to the self-condensation pathway described in 4.1.2, but the nucleophile is the hydroxyl group of the diol instead of an amide N-H.

Under acid catalysis, the N-alkoxymethyl group of MAGME forms the reactive N-acyliminium ion. The hydroxyl groups of 1,4-Butanediol then attack this electrophilic intermediate, leading to the formation of a stable ether linkage and releasing a molecule of methanol. Since 1,4-Butanediol has two hydroxyl groups, it can react with two different MAGME units, effectively forming a robust crosslink between polymer chains. This reaction is highly efficient and is a preferred method for curing MAGME-based systems to achieve a balance of hardness and flexibility.

Table 1: Impact of Catalyst on Curing Efficiency with Diol Crosslinker Illustrative data based on typical N-alkoxymethyl acrylamide (B121943) systems crosslinked with a polyol.

Catalyst (0.5 wt%)Curing Temperature (°C)Time to Tack-Free (min)Solvent Resistance (MEK Double Rubs)
None140>120<20
p-Toluenesulfonic Acid14025>200
Dodecylbenzene Sulfonic Acid14020>200
Blocked p-TSA14045>200

Amine-containing compounds can also serve as effective crosslinkers for MAGME polymers. Primary and secondary amines are strong nucleophiles that can readily react with the acid-catalyzed N-acyliminium intermediate. masterorganicchemistry.comchemguide.co.uk The reaction results in the formation of a stable carbon-nitrogen bond, displacing the methoxy (B1213986) group from the MAGME side chain.

When a diamine crosslinker, such as hexamethylenediamine, is used, each amine group can react with a different MAGME unit, creating a crosslink. This type of crosslinking is often very rapid, even at lower temperatures, compared to reactions with hydroxyl groups. allnex.com However, the high reactivity of amines can also lead to a shorter pot life in one-component systems. The basic nature of amines can neutralize the acid catalyst, potentially requiring higher catalyst loadings or non-acidic catalytic mechanisms. Amino resins, such as melamine-formaldehyde or urea-formaldehyde resins, are also commonly used crosslinkers that react via similar acid-catalyzed mechanisms with both themselves and the functional groups on the MAGME polymer. mdpi.comallnex.com

Table 2: Comparison of Crosslinker Type on Final Film Properties Illustrative data for a MAGME-copolymer system cured under acidic conditions.

Crosslinker TypeCrosslink ChemistryHardness (Pencil)Flexibility (Mandrel Bend)Chemical Resistance
None (Self-crosslinked)TransaminalizationHGoodGood
1,4-ButanediolEther Linkage2HExcellentExcellent
HexamethylenediamineAmine Linkage3HFairOutstanding
Melamine ResinMixed Ether/Aminal4HGoodOutstanding

Utilization of Metal Chelates as Crosslinking Catalysts

The thermal efficiency of crosslinking in MAGME-containing polymer systems can be significantly enhanced through the use of metal chelate catalysts. These catalysts, typically complexes of transition metals, function as Lewis acids. The central metal ion coordinates with the ether oxygen atom of the MAGME side chain. This coordination withdraws electron density from the oxygen, making the adjacent carbon atom more electrophilic and susceptible to nucleophilic attack.

This catalytic action effectively lowers the activation energy required for the crosslinking reaction, allowing for curing to occur at lower temperatures or in shorter times than would otherwise be possible. The choice of metal and ligand in the chelate can be tailored to control catalytic activity and ensure compatibility with the polymer formulation. For instance, metal acetylacetonates (B15086760) are common catalysts in such systems. The general mechanism involves the formation of a metal-ion bridge between polymer chains, facilitating the condensation reaction that leads to a crosslink. scholaris.caresearchgate.net

Table 1: Role of Metal Chelates in MAGME Polymer Crosslinking
Metal Chelate TypePotential Metal IonCatalytic RoleEffect on Processing
AcetylacetonatesZinc (Zn), Zirconium (Zr), Aluminum (Al)Functions as a Lewis acid to activate the ether group.Lowers curing temperature and accelerates crosslinking rate.
CarboxylatesCobalt (Co), Manganese (Mn)Facilitates formation of an activated complex for transetherification or condensation.Improves crosslink density at moderate temperatures.
AlkoxidesTitanium (Ti), Aluminum (Al)Promotes exchange reactions involving the methoxy group.Can be highly reactive, requiring careful control of reaction conditions.

Intrinsic Self-Crosslinking Characteristics of MAGME-Containing Polymers

Polymers functionalized with MAGME possess an inherent ability to self-crosslink under the influence of heat and/or an acid catalyst, without the need for an external crosslinking agent. This reactivity stems from the N-alkoxymethyl amide structure of the MAGME pendant group.

The key mechanistic step is the acid-catalyzed elimination of methanol from the glycolate (B3277807) moiety. The reaction is initiated by the protonation of the ether oxygen atom. The subsequent loss of a methanol molecule generates a highly reactive N-acylimmonium ion intermediate. This electrophilic intermediate is then rapidly attacked by a suitable nucleophile present on an adjacent polymer chain. In a system containing only MAGME units, the amide nitrogen of another MAGME group can act as the nucleophile. This results in the formation of a stable methylene bis-amide crosslink, releasing a proton which can then catalyze further reactions. This process transforms the soluble, individual polymer chains into a durable, three-dimensional network. rsc.org

Environmental and Processing Factors Affecting Crosslinking Efficiency

Influence of Temperature and pH on Crosslinking Reactions

The efficiency and rate of the self-crosslinking reaction in MAGME-containing polymers are highly dependent on temperature and pH. As a condensation reaction, the formation of crosslinks is significantly accelerated by elevated temperatures, which provide the necessary activation energy. researchgate.net

Furthermore, the reaction is typically acid-catalyzed. The presence of an acid (lower pH) facilitates the protonation of the ether oxygen, which is the rate-determining step for the formation of the reactive N-acylimmonium ion. Therefore, acidic conditions promote a higher crosslinking rate and density at a given temperature. Conversely, in neutral or alkaline environments (higher pH), the reaction proceeds very slowly, if at all, providing excellent stability to the polymer solution during storage. researchgate.netnih.gov

Table 2: Influence of Temperature and pH on MAGME Crosslinking
ParameterCondition ChangeEffect on Reaction RateImpact on Crosslink Density
TemperatureIncreaseIncreases significantlyHigher density for a given time
DecreaseDecreases significantlyLower density for a given time
pHDecrease (more acidic)Increases (catalytic effect)Achieved more rapidly
Increase (more neutral/alkaline)Decreases (inhibits catalysis)Minimal crosslinking occurs

Optimization of Post-Exposure Baking (PEB) Conditions for Crosslink Density

In applications such as photolithography, where MAGME is used as a crosslinker in chemically amplified photoresists, the Post-Exposure Bake (PEB) step is critical for defining the final material properties. During exposure, a photoacid generator (PAG) produces a strong acid in the illuminated regions. The subsequent PEB step utilizes thermal energy to drive the acid-catalyzed crosslinking reaction specifically in these exposed areas.

The optimization of PEB conditions—namely temperature and time—is a crucial trade-off. Higher temperatures and longer baking times lead to a higher crosslink density, which imparts greater chemical resistance to the developer. However, excessive PEB can cause the photo-generated acid to diffuse into unexposed regions, leading to a loss of pattern fidelity and critical dimension (CD) control. Therefore, PEB conditions must be carefully optimized to achieve the desired crosslink density for robust pattern formation while minimizing acid diffusion to maintain high resolution. stanford.eduresearchgate.netresearchgate.net

Table 3: Optimization of Post-Exposure Baking (PEB) Parameters
PEB ParameterEffect of IncreasePotential Issue if Excessive
TemperatureIncreases reaction rate, leading to higher crosslink density.Increased acid diffusion, loss of resolution, potential for thermal degradation.
TimeAllows reaction to proceed further towards completion, increasing crosslink density.Wider diffusion of acid, reduced process throughput.

Spectroscopic Probes for Crosslinking Mechanism Studies (e.g., 13C NMR, IR)

Spectroscopic techniques are invaluable for elucidating the crosslinking mechanism and quantifying the extent of the reaction in MAGME-based systems. Infrared (IR) spectroscopy and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) are particularly powerful tools.

Infrared (IR) Spectroscopy: The progress of the crosslinking reaction can be monitored by observing changes in specific absorption bands. The consumption of the MAGME reactant is indicated by a decrease in the intensity of the C-O-C stretching vibration of the methoxy ether group, typically found around 1100-1150 cm⁻¹. Concurrently, the formation of the methylene bis-amide crosslink can lead to subtle shifts in the positions and shapes of the Amide I (C=O stretch) and Amide II (N-H bend) bands.

¹³C NMR Spectroscopy: This technique provides more definitive structural information. As the crosslinking reaction proceeds, the signal corresponding to the methoxy carbon (-OCH₃) at approximately 58 ppm and the methine carbon (-CH(OCH₃)-) at around 85-90 ppm will decrease in intensity. The most direct evidence for crosslinking is the appearance of a new resonance corresponding to the methylene bridge carbon (-N-CH₂-N-) of the bis-amide link, which would be expected to appear in the 40-50 ppm region. By comparing the integration of these signals, the degree of crosslinking can be quantitatively determined. nih.govresearchgate.netresearchgate.net

Table 4: Spectroscopic Changes During MAGME Crosslinking
TechniqueFunctional GroupObserved Change During CrosslinkingInterpretation
IR SpectroscopyC-O-C (Ether)Decrease in peak intensityConsumption of the methoxy group
N-H / C=O (Amide)Shift in band position/shapeChange in chemical environment upon crosslink formation
¹³C NMR-OCH₃ and -CH(OCH₃)-Decrease in signal intensityConsumption of MAGME reactant
-N-CH₂-N- (Methylene Bridge)Appearance of a new signalDirect evidence of crosslink formation

Advanced Materials Applications and Research Prospects of Methyl Acrylamidoglycolate Methyl Ether Polymers

Photoresist Systems and Microfabrication Research

Methyl acrylamidoglycolate methyl ether (MAGME) has been a subject of research in the development of advanced photoresist systems, particularly for microfabrication applications. Its unique chemical structure allows for its use in formulations that are sensitive to radiation and can be processed in more environmentally friendly ways.

Development of Chemically Amplified Negative-Tone Resists

Chemically amplified resists (CARs) are a class of photoresists that utilize a photogenerated acid to catalyze a cascade of chemical reactions, leading to a change in the solubility of the resist material. This amplification mechanism provides high sensitivity, which is crucial for high-resolution lithography.

In the context of negative-tone resists, the exposed regions become less soluble in the developer solution. Research has demonstrated a chemically amplified negative-tone resist system based on a polymer of this compound, referred to as poly(MAGME). researchgate.net This system is a three-component resist, which, in addition to the poly(MAGME) polymer, includes a photoacid generator (PAG) and a cross-linker. researchgate.net

Upon exposure to radiation, such as deep UV at 248 nm, the PAG generates a strong acid. 20.210.105 During the subsequent post-exposure bake (PEB) step, this acid catalyzes the cross-linking of the poly(MAGME) chains. researchgate.net This cross-linking renders the exposed regions of the resist insoluble in the developer. researchgate.net The unexposed regions remain soluble and are washed away during development, leaving behind a negative-tone pattern of the mask.

The crosslinking mechanism in these systems has been investigated and is reported to occur via transesterification or transetherification at lower temperatures. 20.210.105 At higher temperatures, alcoholysis of the amide group is suggested as a potential crosslinking pathway. 20.210.105 This acid-catalyzed self-condensation and crosslinking is the fundamental principle behind the negative imaging. 20.210.105

A typical formulation for such a resist is presented in the table below:

ComponentExample MaterialFunction
PolymerPoly(this compound) [poly(MAGME)]Matrix resin that crosslinks
Photoacid Generator (PAG)(2,4-dihydroxyphenyl)dimethylsulfonium triflateGenerates acid upon exposure to radiation
Cross-linker1,4-butanediolFacilitates the formation of a cross-linked network

Design of Water-Castable and Water-Developable Resist Formulations

A significant area of research involving MAGME-based polymers has been the development of environmentally friendly photoresist systems. researchgate.net Traditional photoresist processing involves the use of organic solvents for both casting the resist film and for its development after exposure. researchgate.net These organic solvents can pose environmental, health, and safety concerns. researchgate.net

To address these issues, a water-castable and water-developable resist system has been designed using poly(MAGME). researchgate.net This system is notable because all its components are water-soluble, allowing the entire lithographic process to be conducted in aqueous media. researchgate.net20.210.105 The resist can be spin-coated onto a substrate from an aqueous solution and, following exposure and post-exposure bake, can be developed using pure water. researchgate.net20.210.105

The design of this "eco-friendly" resist system leverages the water solubility of poly(MAGME), the photoacid generator, and the cross-linker. researchgate.net In the exposed regions, the acid-catalyzed cross-linking of poly(MAGME) reduces its solubility in water, leading to the formation of the desired pattern upon development with water. researchgate.net This approach eliminates the need for organic casting solvents and developers like tetramethylammonium (B1211777) hydroxide (B78521) (TMAH), which is commonly used for developing conventional resists. researchgate.net

The development of such water-based systems represents a significant step towards greener microfabrication processes. researchgate.net While early efforts in water-developable resists showed limitations in resolution, newer formulations have demonstrated the ability to resolve micron-sized images. researchgate.net

Resist Performance in Etching Processes for Pattern Transfer

After a photoresist pattern is developed, it serves as a mask for transferring the pattern to the underlying substrate through an etching process. nih.govresearchgate.net The resistance of the photoresist to the etching chemistry (dry or wet etch) is a critical performance metric. researchgate.net The patterned resist must maintain its structural integrity and dimensions during etching to ensure accurate pattern transfer. google.com

While the primary focus of the available research on MAGME-based resists has been on their formulation and aqueous processability, the performance in etching is a key factor for practical applications. The dry-etch resistance of acrylic-based polymers, such as polymethyl methacrylate (B99206) (PMMA), is known to be relatively poor. researchgate.net However, techniques to enhance the etch resistance of acrylic resists, such as the addition of cross-linking agents, have been explored. researchgate.net

For MAGME-based negative-tone resists, the acid-catalyzed cross-linking that occurs during the imaging process can inherently improve the etch resistance compared to a non-cross-linked polymer. researchgate.net The formation of a dense, cross-linked network can enhance the thermal stability and reduce the erosion rate of the resist during plasma etching processes. researchgate.net The specific performance of poly(MAGME) resists in various etching environments (e.g., fluorine-based or chlorine-based plasmas) would depend on the final chemical composition and density of the cross-linked film. Further research would be needed to fully characterize and optimize the etch resistance of these water-processable resists for specific pattern transfer applications.

Polymeric Coatings and Binder Compositions

This compound is also utilized in the formulation of polymeric coatings and binder systems. Its reactive nature allows it to be incorporated into polymer backbones to introduce cross-linking capabilities, which can enhance the final properties of the material.

Incorporation of MAGME as a Crosslinkable Monomer in Acrylic Coatings

Acrylic resins are widely used in the coatings industry due to their excellent weather resistance, durability, and aesthetic properties. specialchem.comulprospector.com These resins are polymers derived from acrylate (B77674) and methacrylate monomers. specialchem.com To achieve desired performance characteristics such as hardness, flexibility, and chemical resistance, these acrylic polymers are often cross-linked. nih.gov

MAGME is a desirable cross-linking agent for coating applications. google.com It can be incorporated as a comonomer in the synthesis of acrylic polymers. The resulting acrylic resin contains pendant MAGME units that can undergo cross-linking reactions. This cross-linking can be initiated by heat or catalysts, leading to the formation of a durable, three-dimensional polymer network.

One of the challenges with using pure MAGME is that it is a solid with limited solubility in common acrylate or methacrylate monomers, which can complicate the formulation of reaction mixtures. google.com To address this, a non-viscous, liquid form of MAGME has been developed, which is a mixture containing a major portion of this compound and minor amounts of other related compounds. google.com This liquid form is readily soluble in acrylic monomers, facilitating its use in coating formulations. google.com

The incorporation of cross-linkable monomers like MAGME into acrylic coatings can lead to improvements in properties such as:

Mechanical strength ontosight.ai

Thermal stability ontosight.ai

Solvent resistance researchgate.net

Adhesion gantrade.com

Research on Formaldehyde-Free Binder Technologies

Formaldehyde-based resins, such as those derived from urea-formaldehyde or melamine-formaldehyde, have historically been used as binders in a variety of applications, including nonwoven fabrics, particleboard, and coatings. researchgate.netniscpr.res.inresearchgate.net However, due to health and environmental concerns associated with formaldehyde (B43269) emissions, there has been a significant research effort to develop formaldehyde-free binder technologies. google.comgoogle.comresearchgate.net

This compound has been identified as a key component in the development of formaldehyde-free binders. google.compatentcut.com It can be used as a cross-linker in emulsion polymer binders. patentcut.com For example, a formaldehyde-free binder can be prepared using an emulsion polymer that includes MAGME as one of its components. patentcut.com In these systems, the MAGME provides the cross-linking functionality that is necessary for the binder to develop its strength and durability upon curing, without the release of formaldehyde. patentcut.com

Research in this area has focused on creating binders that not only are free of formaldehyde but also exhibit performance properties comparable to or better than their formaldehyde-containing counterparts. google.com These properties include heat resistance, tensile strength, and adhesion to the substrate fibers. google.compatentcut.com The use of MAGME and other formaldehyde-free cross-linkers is a critical strategy in achieving these goals and advancing the development of safer and more sustainable binder systems. researchgate.netgoogle.com

Application in Nonwoven Fabric Binders and Their Performance Characteristics

This compound (MAGME) is utilized as a comonomer in the formulation of emulsion polymer binders for nonwoven fabrics. A key advantage of incorporating MAGME is the development of formaldehyde-free binders, addressing the increasing demand for safer and more environmentally friendly materials in the textile industry. These binders exhibit high heat resistance, making them suitable for applications such as roofing, flooring, and filtering materials where the final products are exposed to elevated temperatures. patentcut.com

The physical properties of the binder are critical, as they can constitute a significant portion of the final product's weight, often around 25%. Therefore, the binder must provide sufficient stiffness to withstand high temperatures while maintaining flexibility at ambient temperatures to allow for processing, such as rolling, without causing cracks or other defects. patentcut.com

In a typical formulation, MAGME is used in concentrations ranging from 3 to 6 parts by weight per 100 parts of the primary monomers. An example of such a binder composition is an emulsion polymer with a glass transition temperature (Tg) between +10°C and +50°C. This polymer is composed of C1-C4 alkyl acrylate or methacrylate esters, or styrene (B11656)/acrylate monomers, along with a hydroxyalkyl acrylate or methacrylate, MAGME, and a multifunctional comonomer. patentcut.com The inclusion of a multifunctional comonomer, typically between 0.1 to 3 parts by weight, aids in providing initial crosslinking and contributes to the heat resistance of the binder before the final heat-activated curing process. patentcut.com

A specific example of an emulsion polymer composition incorporating MAGME is detailed in the table below.

Table 1: Example of a Formaldehyde-Free Emulsion Binder Composition for Nonwoven Fabrics
ComponentParts by WeightFunction
Ethyl Acrylate (EA)60Base Monomer
Methyl Methacrylate (MMA)40Base Monomer
This compound (MAGME)5Crosslinking Comonomer
Hydroxypropyl Methacrylate (HPMA)2.0Comonomer
Acrylic Acid (AA)1Comonomer
Triallyl Cyanurate (TAC)0.5Multifunctional Comonomer

This formulation results in a latex with approximately 49.5% solids, a pH of 3.7, and an average particle size of 0.18 microns. patentcut.com The resulting binder is not only free of formaldehyde but also demonstrates excellent heat resistance, a crucial performance characteristic for its intended applications. patentcut.com

Hydrogel Science and Soft Matter Research

While direct research on hydrogels synthesized exclusively from this compound (MAGME) is limited, the principles of hydrogel synthesis and characterization can be inferred from studies on structurally similar methacrylate and acrylamide-based monomers.

Synthesis and Characterization of High Water Content Hydrogels from MAGME

Hydrogels with high water content can be synthesized from monomers like MAGME through free radical polymerization in an aqueous solution. nih.gov This process typically involves a redox initiation system, for example, using an initiator like ammonium (B1175870) persulfate (APS) and a catalyst such as N,N,N',N'-tetramethylethylenediamine (TEMED). nih.govnih.gov The initiator generates free radicals that react with the MAGME monomers, initiating a chain reaction that leads to the formation of a three-dimensional polymer network. nih.gov

The properties of the resulting hydrogel, including its water content, are influenced by the concentration of the monomer, the crosslinking agent, and the initiator system. mdpi.com Characterization of these hydrogels involves various analytical techniques. Fourier Transform Infrared Spectroscopy (FTIR) can be used to confirm the chemical structure of the polymer network. researchgate.net Scanning Electron Microscopy (SEM) provides insight into the morphology and porous structure of the hydrogel. researchgate.net Thermal stability can be assessed using thermogravimetric analysis (TGA), which tracks the weight loss of the material as a function of temperature. mdpi.com

Table 2: General Parameters for Synthesis of High Water Content Hydrogels
ParameterTypical Range/SubstanceInfluence on Hydrogel Properties
Monomer Concentration5-20 wt%Affects the density of the polymer network and mechanical strength.
Crosslinker/Monomer Molar Ratio0.5-6 mol%Higher ratios lead to a more densely crosslinked network, reducing swelling capacity but increasing mechanical stability. conicet.gov.ar
Initiator SystemRedox pairs (e.g., KPS/TEMED, APS/TEMED)Affects the rate of polymerization and the final molecular weight of the polymer chains. conicet.gov.ar
Polymerization Temperature37-70 °CInfluences the polymerization kinetics. researchgate.netconicet.gov.ar

Investigations into Hydrogel Swelling Behavior and Network Formation

A defining characteristic of hydrogels is their ability to absorb and retain large volumes of water without dissolving. nih.gov The swelling behavior is governed by the balance between the osmotic pressure driving water into the hydrogel network and the elastic restoring force of the crosslinked polymer chains. mdpi.com The equilibrium swelling ratio is a key parameter used to quantify this behavior and is dependent on factors such as the crosslinking density, the hydrophilicity of the polymer, and the properties of the swelling medium (e.g., pH, ionic strength). redalyc.org

The network formation of hydrogels can be investigated by analyzing their swelling kinetics and mechanical properties. nih.gov A higher degree of crosslinking results in a more rigid network with a lower swelling capacity. conicet.gov.ar The molecular weight between crosslinks (Mc) and the crosslink density (ρ) are important network parameters that can be calculated from swelling and mechanical testing data. nih.gov The diffusion of water into the hydrogel can be classified as Fickian, non-Fickian (anomalous), or case-II transport, depending on the relative rates of water diffusion and polymer chain relaxation. redalyc.org

Table 3: Factors Influencing Hydrogel Swelling and Network Properties
FactorEffect on Swelling RatioEffect on Network Structure
Increasing Crosslinker ConcentrationDecreases conicet.gov.arIncreases crosslink density, decreases pore size. conicet.gov.ar
Increasing Monomer HydrophilicityIncreasesEnhances water-polymer interactions.
pH of Swelling Medium (for pH-sensitive hydrogels)Varies depending on the ionization of functional groups. redalyc.orgAffects chain conformation and electrostatic interactions.
Temperature of Swelling Medium (for thermo-sensitive hydrogels)Can increase or decrease depending on the polymer's lower or upper critical solution temperature. redalyc.orgInfluences hydrophobic/hydrophilic balance and chain mobility.

Methodologies for In Vitro Evaluation of Polymer Systems

The in vitro evaluation of polymer systems, particularly those intended for biomedical applications, is crucial to assess their biocompatibility and potential cytotoxicity. nih.gov Standardized assays are employed to investigate the interaction of the polymer with cells.

One common method is the MTT assay, which evaluates the metabolic activity of cells cultured in the presence of the polymer or its extracts. mdpi.com A reduction in metabolic activity can indicate a cytotoxic effect. nih.gov Cell viability can also be assessed using live/dead staining assays, which differentiate between viable and non-viable cells through fluorescence microscopy.

For hydrogels, the evaluation also includes assessing their physical and mechanical properties under conditions that mimic the physiological environment. mdpi.com This can involve measuring the swelling behavior in phosphate-buffered saline (PBS) at 37°C. nih.gov The rheological properties, such as the storage modulus (G') and loss modulus (G''), are also important for understanding the viscoelastic nature of the hydrogel. mdpi.com

Table 4: Common In Vitro Evaluation Methods for Polymer Systems
Evaluation MethodParameter MeasuredPurpose
MTT AssayCell metabolic activityAssesses potential cytotoxicity of the material. mdpi.com
Live/Dead StainingCell viability and membrane integrityVisually distinguishes between living and dead cells.
Swelling Studies in PBSEquilibrium swelling ratioDetermines the water uptake capacity in a physiologically relevant medium. nih.gov
Rheological AnalysisStorage and loss moduli (G' and G'')Characterizes the viscoelastic properties and mechanical strength of the hydrogel. mdpi.com
Biodegradation StudiesMass loss over timeEvaluates the degradation profile of the polymer in the presence of enzymes or in simulated body fluid.

Adhesion Science: Pressure-Sensitive Adhesives Research

The performance of a PSA is determined by a balance of viscoelastic properties that provide the necessary tack, peel adhesion, and shear strength. specialchem.com These properties are primarily controlled by the monomer composition of the acrylic polymer, its molecular weight, and the glass transition temperature (Tg). specialchem.com

Acrylic PSAs are typically formulated from a combination of "soft" and "hard" monomers. specialchem.com Soft monomers, which have a low Tg, provide the adhesive with its tack and flexibility. Hard monomers, with a higher Tg, contribute to the cohesive strength and shear resistance of the adhesive. specialchem.com Functional monomers, such as those containing carboxyl or hydroxyl groups, can be included to enhance adhesion to specific substrates and to provide sites for crosslinking. specialchem.com

Given its structure, MAGME could potentially act as a functional monomer in a PSA formulation. The acrylamide (B121943) group could participate in the polymer backbone, while the glycolate (B3277807) methyl ether moiety could influence the polarity and adhesive properties of the resulting polymer. The potential for hydrogen bonding could also enhance cohesive strength.

The formulation of a PSA often involves the addition of tackifiers to increase tack and peel strength, especially for adhesion to low surface energy substrates. specialchem.com Other additives may include plasticizers, antioxidants, and crosslinking agents to fine-tune the adhesive's performance. specialchem.comgoogle.com

Table 5: Typical Components of an Acrylic Pressure-Sensitive Adhesive Formulation
ComponentExample(s)Function
Low Tg ("Soft") Monomern-Butyl acrylate, 2-Ethylhexyl acrylateProvides tack and flexibility. ncsu.edu
High Tg ("Hard") MonomerMethyl methacrylate, Vinyl acetateImparts cohesive strength and shear resistance. specialchem.com
Functional MonomerAcrylic acid, 2-Hydroxyethyl acrylateEnhances specific adhesion and provides crosslinking sites. google.com
TackifierRosin esters, Hydrocarbon resinsIncreases tack and peel adhesion. google.com
Crosslinking AgentIsocyanates, AziridinesIncreases cohesive strength and temperature resistance. google.com

Further research would be necessary to determine the specific effects of incorporating this compound into a pressure-sensitive adhesive formulation and to evaluate its impact on the final adhesive properties.

Analytical and Characterization Methodologies in Magme Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in confirming the molecular structure of MAGME and its resulting polymers. Techniques such as Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) provide detailed information about the functional groups and atomic connectivity within the molecule. nih.gov

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the characteristic functional groups present in the MAGME monomer. The presence of an acrylamide (B121943), an ether, and an ester group gives rise to a unique IR spectrum. ontosight.ai Key vibrational bands are used to confirm the synthesis and purity of the compound. For instance, the spectrum of a related polymer, polymethyl methacrylate (B99206) (PMMA), shows a strong carbonyl (C=O) stretch from the ester group around 1730 cm⁻¹. spectroscopyonline.com

Interactive Data Table: Typical IR Absorption Bands for MAGME Below is a table of expected characteristic infrared absorption peaks for Methyl Acrylamidoglycolate Methyl Ether based on its functional groups.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
N-H (Amide)Stretch3300 - 3500
C=C (Alkene)Stretch1620 - 1680
C=O (Amide I)Stretch1630 - 1695
C=O (Ester)Stretch1735 - 1750
C-O (Ester)Stretch1000 - 1300
C-O (Ether)Stretch1070 - 1150

Data are generalized from typical ranges for the respective functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides precise details about the molecular structure by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy : This technique identifies the different types of protons and their neighboring environments in the MAGME molecule. The vinyl protons of the acryloyl group typically appear as a complex multiplet in the 5.5-6.5 ppm region. The methoxy (B1213986) and methyl ester protons would appear as sharp singlets, while the proton on the chiral center and the amide proton would also have characteristic chemical shifts. nih.gov

¹³C NMR Spectroscopy : This method provides information on the carbon skeleton of the molecule. Each unique carbon atom in MAGME gives a distinct signal. The carbonyl carbons of the ester and amide groups are typically found in the 165-175 ppm range, while the carbons of the double bond appear between 120 and 140 ppm. nih.govchemicalbook.com

Interactive Data Table: Predicted NMR Chemical Shifts (δ) for MAGME The following table outlines the predicted chemical shifts for the hydrogen and carbon atoms in the MAGME structure.

Atom TypeGroupPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
Vinyl=CH₂5.5 - 6.5125 - 135
Vinyl=CH5.5 - 6.5125 - 135
AmideN-H7.0 - 8.5N/A
Chiral CenterCH4.5 - 5.570 - 85
EtherO-CH₃~3.4~58
EsterO-CH₃~3.7~52
CarbonylAmide C=ON/A165 - 170
CarbonylEster C=ON/A170 - 175

Note: Predicted values are based on standard chemical shift tables and data from similar compounds. Actual experimental values may vary based on solvent and other conditions. nih.gov

Kinetic Analysis Techniques

Understanding the polymerization kinetics of MAGME is essential for controlling the properties of the resulting polymer. In-situ monitoring techniques are particularly valuable as they allow for real-time analysis of the reaction as it progresses, providing data on reaction rates, monomer conversion, and the evolution of polymer chain length. frontiersin.orgnih.gov

In-Situ Monitoring of Polymerization

Several methods can be employed to monitor the polymerization of vinyl monomers like MAGME in real-time. researchgate.net

In-Situ NMR Spectroscopy : By taking NMR spectra at regular intervals during the polymerization, the disappearance of the monomer's vinyl proton signals can be tracked to determine the rate of monomer consumption and conversion. researchgate.net This provides direct, quantitative data on the reaction kinetics.

In-Situ FT-IR Spectroscopy : Similar to NMR, FT-IR can be used to follow the reaction by monitoring the decrease in the absorbance of the C=C bond stretching vibration of the monomer. mdpi.com

Dilatometry : This technique measures the volume change of the reaction mixture. Since polymerization typically involves a contraction in volume, the rate of this change can be correlated to the rate of polymerization.

Rheology : For polymerizations that result in a significant change in viscosity or the formation of a gel, in-situ rheological measurements can track the evolution of storage and loss moduli (G' and G''), providing insights into network formation and gelation kinetics. researchmap.jp

Interactive Data Table: Comparison of In-Situ Polymerization Monitoring Techniques This table compares various techniques used for the kinetic analysis of MAGME polymerization.

TechniquePrincipleInformation ObtainedAdvantagesLimitations
In-Situ NMRTracks changes in resonance signals of specific nuclei (e.g., ¹H)Monomer conversion, reaction rate, polymer microstructureHighly quantitative and structurally informativeRequires specialized equipment, may have time resolution limits
In-Situ FT-IRMonitors changes in vibrational band intensity of functional groupsMonomer conversion, reaction rateFast response time, applicable to various reaction conditionsSignal overlap can be an issue, less structural detail than NMR
DilatometryMeasures volume contraction during polymerizationOverall conversion rateSimple and inexpensiveSensitive to temperature fluctuations, non-specific
RheologyMeasures changes in viscoelastic propertiesGel point, network formation kinetics, viscosity changesIdeal for studying hydrogel formation and crosslinkingIndirect measure of monomer conversion

Advanced Microscopy for Polymer Morphology and Network Analysis

Once polymers are synthesized from MAGME, particularly in the form of hydrogels, nanoparticles, or films, their performance is heavily dependent on their morphology and network structure. Advanced microscopy techniques are employed to visualize these features at the micro- and nanoscale. mdpi.com

Scanning Electron Microscopy (SEM) : SEM is used to study the surface topography of the polymer material. For porous hydrogels, SEM can reveal the pore size, distribution, and interconnectivity, which are crucial for applications like tissue engineering and drug delivery. mdpi.com

Transmission Electron Microscopy (TEM) : TEM provides high-resolution images of the internal structure of polymer materials. It is particularly useful for visualizing the size, shape, and dispersion of nanoparticles or the nanostructure of polymer blends and composites. mdpi.com

Atomic Force Microscopy (AFM) : AFM is a powerful tool for characterizing the surface of a polymer at the nanoscale. It can provide three-dimensional topographical images and can also be used to probe mechanical properties like stiffness and adhesion on a localized scale, offering insights into the polymer network structure.

Interactive Data Table: Advanced Microscopy Techniques for Polymer Analysis The table below summarizes the applications of different microscopy techniques in analyzing polymers derived from MAGME.

Microscopy TechniqueInformation ProvidedTypical Application in MAGME Polymer Research
Scanning Electron Microscopy (SEM)Surface topography, porosity, particle morphologyCharacterizing the pore structure of hydrogels; observing the shape and size of microparticles.
Transmission Electron Microscopy (TEM)Internal structure, nanoparticle size and distribution, phase morphologyVisualizing the dispersion of MAGME-based nanoparticles; analyzing the internal network of nanogels.
Atomic Force Microscopy (AFM)3D surface topography, surface roughness, localized mechanical properties (stiffness, adhesion)Mapping the surface of polymer films; probing the crosslink density of hydrogel networks at the nanoscale.

Future Research Directions and Theoretical Advancements for Methyl Acrylamidoglycolate Methyl Ether

Exploration of Novel Synthetic Pathways with Enhanced Atom Economy

The conventional synthesis of MAGME often involves multiple steps that may not be optimized for atom economy, a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants to the final product. Future research should focus on developing novel, more efficient synthetic routes.

A key area of investigation would be the development of one-pot or tandem reactions that minimize intermediate isolation steps, thereby reducing waste and energy consumption. For instance, exploring catalytic systems that can facilitate the direct reaction of more fundamental precursors could significantly improve efficiency. The current multi-step process, which can involve reacting glyoxylic acid with a C3 to C6 alcohol, followed by reaction with acrylamide (B121943) and subsequent transesterification with methanol (B129727), presents multiple opportunities for optimization. google.com

Future research could focus on catalysts that enable the direct use of methanol from the start, avoiding the need for a transesterification step. Furthermore, replacing traditional methylating agents with greener alternatives like dimethyl carbonate (DMC) could offer a more environmentally sustainable pathway with a better atom economy profile compared to reagents like methyl iodide or dimethyl sulfate. researchgate.net

Table 1: Comparison of Potential Synthetic Route Efficiencies for MAGME

Synthetic ApproachKey CharacteristicsPotential for Improved Atom EconomyResearch Focus
Current Multi-Step Process Involves intermediate C3-C6 alkyl esters, followed by transesterification. google.comModerateOptimization of each step; reduction of solvent use and byproducts.
One-Pot Catalytic System Direct conversion of basic precursors (e.g., glyoxylic acid, acrylamide, methanol) in a single reactor.HighDevelopment of novel multifunctional catalysts; process intensification.
Biocatalytic Synthesis Use of enzymes for amide bond formation or esterification steps.Very HighScreening for robust and specific enzymes; reaction engineering for biocatalytic processes. rsc.org
Green Methylation Route Utilization of dimethyl carbonate (DMC) as a methylating agent and solvent. researchgate.netHighCatalyst development for DMC activation; optimization of reaction conditions.

Development of Advanced Polymer Architectures Incorporating MAGME

MAGME's bifunctional nature, containing both a reactive acrylamido group for polymerization and a crosslinking moiety, makes it an ideal candidate for creating complex and functional polymer architectures. Research should move beyond simple crosslinked networks to explore more sophisticated designs.

Stimuli-Responsive Materials: Incorporating MAGME into copolymers with "smart" monomers, such as N-isopropylacrylamide or oligo(ethylene glycol) methacrylates, could yield materials that respond to stimuli like temperature or pH. mdpi.comherts.ac.ukmdpi.com This could lead to the development of injectable hydrogels for tissue engineering or controlled drug delivery systems. mdpi.comnih.gov

Graft Copolymers and Polymer Brushes: MAGME could be used as a key monomer in graft copolymers, creating brush-type architectures with tunable properties. herts.ac.uk These structures are valuable in surface modification, lubrication, and creating complex colloidal structures.

High-Performance Networks: The development of interpenetrating polymer networks (IPNs) and dual-network hydrogels incorporating MAGME could lead to materials with enhanced mechanical properties, such as high toughness and self-healing capabilities.

Nanostructured Materials: The use of advanced polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization could enable the synthesis of well-defined MAGME-containing nanogels and block copolymers for targeted applications. rsc.org

Computational Chemistry and Molecular Dynamics Simulations of MAGME Reactions and Polymer Networks

Theoretical and computational methods offer powerful tools to predict material properties and guide experimental work. Applying these techniques to MAGME can accelerate the discovery and design of new materials.

Molecular Dynamics (MD) simulations can provide profound insights into the formation and behavior of MAGME-based polymer networks. researchgate.net Simulations can be used to model the cross-linking process, predict the final network topology, and calculate key mechanical properties like the elastic modulus. researchgate.net Coarse-grained MD methods are particularly useful for modeling the long-term dynamics and self-assembly of large polymer systems, which is crucial for understanding self-healing mechanisms or the formation of supramolecular structures. tue.nlmdpi.com

Furthermore, the integration of machine learning with MD simulations represents a cutting-edge research direction. Recurrent neural networks could be trained on simulation data to forecast the energetic evolution and long-term stability of MAGME-based polymer aggregates in different environments, potentially reducing the need for computationally expensive, long-duration simulations. nih.gov

Table 2: Potential Applications of Computational Modeling for MAGME Research

Modeling TechniqueResearch QuestionPredicted Outcomes
Quantum Chemistry (DFT) Elucidation of reaction mechanisms for MAGME synthesis and polymerization.Reaction energy barriers, transition state geometries, catalyst performance.
All-Atom MD Simulations Study of local chain dynamics and interactions in MAGME networks.Glass transition temperature, mechanical response to deformation, solvent interactions. researchgate.net
Coarse-Grained MD Simulations Investigation of large-scale morphology and network formation.Gel point, network defects, phase separation in multi-component systems. tue.nlmdpi.com
Machine Learning (RNNs) Forecasting long-term material stability and energetics from short simulations.Prediction of polymer aggregate lifespan, interaction energies with solvents. nih.gov

Sustainable and Green Chemistry Approaches in MAGME Synthesis and Polymerization

Future research must prioritize the development of environmentally benign processes for both the synthesis of the MAGME monomer and its subsequent polymerization.

A primary goal is to shift from fossil fuel-based feedstocks to renewable resources. Research into the catalytic conversion of biomass-derived platform chemicals, such as glyoxylic acid obtained from lignocellulose, into MAGME precursors would be a significant advancement. nbinno.com This aligns with the broader trend of creating more sustainable routes to valuable chemical intermediates. rsc.org

In polymerization processes, the focus should be on eliminating volatile organic compounds (VOCs) by utilizing water as a solvent. Aqueous polymerization techniques, such as aqueous RAFT or dispersion polymerization, are highly desirable. rsc.org Additionally, exploring biocatalytic approaches, using enzymes to drive polymerization or monomer synthesis, could offer a highly sustainable and specific alternative to traditional chemical methods. rsc.org Evaluating the entire process using metrics like Process Mass Intensity (PMI) will be crucial for quantifying the "greenness" of new methods. unife.it

Investigation of Synergistic Effects in Multi-Component Polymer Systems with MAGME

The properties of polymers can be dramatically enhanced by combining them with other materials to form multi-component systems like blends, composites, and nanocomposites. mdpi.com A promising research avenue is the exploration of synergistic effects in systems containing MAGME-based polymers.

Incorporating nanofillers such as carbon nanotubes, graphene, or functionalized silica nanoparticles into a MAGME polymer matrix could lead to nanocomposites with superior mechanical strength, thermal stability, and electrical conductivity. rsc.org The crosslinking capability of MAGME can ensure strong interfacial adhesion between the polymer matrix and the filler, which is critical for achieving significant property enhancements. The synergy between the polymer and the filler can result in materials with functionalities that neither component possesses alone. researchgate.net

Future work should systematically study how the structure of the MAGME network influences the dispersion of nanofillers and the resulting interfacial interactions. This could lead to the development of advanced materials for applications in flexible electronics, high-performance coatings, and lightweight structural components. rsc.org

Elucidation of Complex Reaction Mechanisms under Varied Conditions

A fundamental understanding of the polymerization kinetics and reaction mechanisms of MAGME is essential for controlling the final properties of the resulting polymers. While general principles of acrylamide and acrylate (B77674) polymerization are known, the specific influence of the glycolate (B3277807) methyl ether moiety on reactivity needs detailed investigation.

Future studies should focus on determining key kinetic parameters, such as the propagation and termination rate coefficients (k_p and k_t), for MAGME polymerization under various conditions (e.g., in bulk, solution, and aqueous media). researchgate.net Techniques like pulsed-laser polymerization (PLP) combined with size-exclusion chromatography (SEC) can provide precise measurements of these parameters. researchgate.net Understanding how factors like pH, temperature, and solvent polarity affect the reaction rates and side reactions is crucial for process optimization and achieving desired polymer microstructures. This knowledge is fundamental for the successful design and implementation of the advanced polymer architectures and sustainable processes discussed in previous sections.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.